molecular formula C15H21N5O2 B2465462 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione CAS No. 378201-92-4

7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2465462
CAS RN: 378201-92-4
M. Wt: 303.366
InChI Key: JUFQMVUIEBENSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the linear formula C16H23N5O2 . It has a molecular weight of 317.394 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione” are not fully documented in the available resources. The compound has a molecular weight of 317.394 and a linear formula of C16H23N5O2 .

Scientific Research Applications

Synthesis Techniques

  • Thietanyl Protection in Synthesis : A study by Khaliullin et al. (2020) discussed the use of thietanyl protecting groups in synthesizing 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, including compounds structurally similar to 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione. This approach helps avoid simultaneous debenzylation at specific positions, indicating its importance in the synthesis of such compounds (Khaliullin & Shabalina, 2020).

  • Photochemistry in Synthesis : Han et al. (2008) investigated the synthesis of xanthine derivatives, including 1-allyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, through photolysis. This method highlights the use of photochemical reactions in creating novel derivatives of purine-related compounds (Han, Bonnet, & V. D. Westhuizen, 2008).

  • Synthesis of Fused Purines : Thalassitis et al. (2015) described the ring-closing metathesis to synthesize fused 9,10-dihydro-6H-azepino[1,2-e]purines. This method, applicable to 8-allyl substituted purines, could potentially be adapted for the synthesis of 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione (Thalassitis, Hadjipavlou-Litina, & Litinas, 2015).

Potential Pharmacological Applications

  • Antidepressant Properties : Khaliullin et al. (2018) synthesized a compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, showing pronounced antidepressant activity. This suggests the potential use of structurally similar compounds like 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione in developing antidepressants (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).

  • Antiasthmatic Activity : Bhatia et al. (2016) explored the development of xanthene derivatives, including purine dione compounds, for their antiasthmatic activity. This research indicates the potential for purine derivatives in treating asthma (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

The future directions of research involving “7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione” are not specified in the available resources. Given its presence in a collection of rare and unique chemicals provided by Sigma-Aldrich , it’s likely that it may be used in various research contexts.

properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-3-8-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-9-6-4-5-7-10-19/h3H,1,4-10H2,2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFQMVUIEBENSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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